3-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide
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Overview
Description
3-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide is a chemical compound with a complex structure that includes a piperazine ring, a methoxyphenyl group, and a benzothiazole dioxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide typically involves multiple stepsThe reaction conditions often include the use of solvents like acetonitrile and catalysts such as Yb(OTf)3 .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The key intermediate, 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol, can be purified by recrystallization from optimized solvents .
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide involves its interaction with molecular targets such as alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors that play a role in various physiological processes, including the contraction of smooth muscles in blood vessels . The compound’s binding to these receptors can modulate their activity, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.
Naftopidil: Another alpha1-adrenergic receptor antagonist with a similar structure.
Urapidil: A compound with a piperazine moiety used as an antihypertensive agent
Uniqueness
3-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H19N3O3S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
3-[4-(4-methoxyphenyl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C18H19N3O3S/c1-24-15-8-6-14(7-9-15)20-10-12-21(13-11-20)18-16-4-2-3-5-17(16)25(22,23)19-18/h2-9H,10-13H2,1H3 |
InChI Key |
QUAHVFHLOVQIGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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